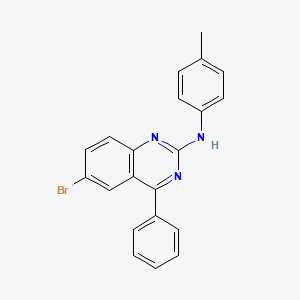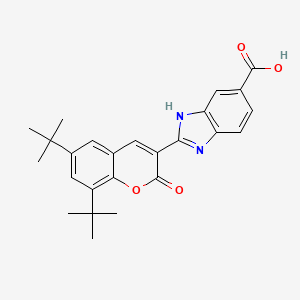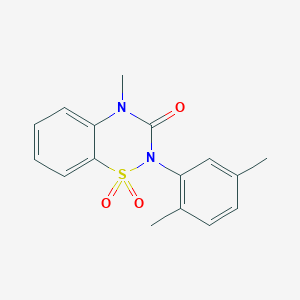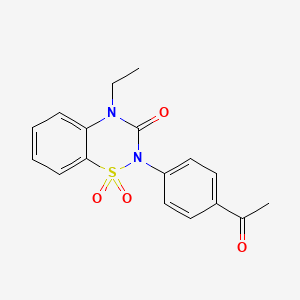
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
作用机制
Target of Action
Quinazoline derivatives, to which this compound belongs, have been widely studied for their antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in a variety of ways, including inhibiting enzyme activity, blocking receptor signaling, and disrupting cellular processes
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it is likely that this compound affects multiple pathways involved in cell growth, inflammation, infection, and other processes .
Result of Action
One study indicated that a similar quinazoline derivative significantly inhibited cell migration and colony formation, and induced cellular apoptosis and cell cycle arrest at the s phase in cancer cells . These results suggest that 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine may have similar effects.
未来方向
The compound “6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” has been identified as a modulator in the cGAS-STING pathway , which is a potential drug target for treating cancer and autoimmune diseases . Therefore, future research may focus on further investigating the therapeutic development in these areas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Substitution Reactions: The phenyl and p-tolyl groups are introduced through substitution reactions, often involving palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
化学反应分析
Types of Reactions
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Investigated for its anti-inflammatory and anti-bacterial properties.
相似化合物的比较
Similar Compounds
4-phenylquinazoline: Lacks the bromine and p-tolyl groups, resulting in different biological activities.
6-chloro-4-phenylquinazoline: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
4-phenyl-N-(p-tolyl)quinazoline: Lacks the bromine atom, potentially altering its chemical and biological behavior.
Uniqueness
6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine is unique due to the presence of both bromine and p-tolyl groups, which can influence its reactivity and enhance its biological activities compared to other quinazoline derivatives .
属性
IUPAC Name |
6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGMUWMCPCKQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6478379.png)
![N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B6478399.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B6478404.png)
![5-[(2-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6478413.png)
![5-[(4-fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6478421.png)
![N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6478424.png)

![2-(4-acetylphenyl)-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6478443.png)
![2H-1,2,4-Benzothiadiazin-3(4H)-one, 2-(4-acetylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-, 1,1-dioxide](/img/structure/B6478444.png)


![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-2-amine](/img/structure/B6478467.png)
![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)
